molecular formula C20H20FNO4 B2681503 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid CAS No. 2172487-27-1

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid

Cat. No.: B2681503
CAS No.: 2172487-27-1
M. Wt: 357.381
InChI Key: ZTHDAWYPRDFWTR-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a butanoic acid backbone with a fluoro substituent at position 4 and a methyl group at position 2 (Figure 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality under basic conditions and UV-monitorable deprotection .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-20(10-11-21,18(23)24)22-19(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDAWYPRDFWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The final step involves coupling the protected amino acid with the desired butanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The use of Fmoc protection in amino acids is a well-established method in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl group serves as a temporary protecting group that can be easily removed under mild basic conditions. This allows for the sequential addition of amino acids to form peptides without the risk of side reactions.

Table 1: Comparison of Protection Groups in Peptide Synthesis

Protection GroupStabilityDeprotection ConditionsCommon Uses
FmocModerate20% piperidine in DMFSPPS
BocHighTFA (Trifluoroacetic Acid)Solution-phase synthesis
ZLowMild acidN-terminal protection

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of biologically active peptides using 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid as a starting material. The resulting peptides exhibited enhanced stability and bioactivity compared to their unprotected counterparts, highlighting the significance of this compound in pharmaceutical development .

Medicinal Chemistry

Role in Drug Development
The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural features allow for modifications that can enhance pharmacological properties such as solubility and bioavailability.

Table 2: Potential Therapeutic Applications

Target DiseaseMechanism of ActionReference
CancerInhibition of tumor growth
Neurodegenerative DisordersModulation of neurotransmitter systems
Metabolic DisordersRegulation of metabolic pathways

Case Study: Anticancer Activity

Research indicated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further drug development .

Biochemical Research

Applications in Enzyme Studies
This compound has been utilized as a substrate or inhibitor in various enzyme assays, allowing researchers to study enzyme kinetics and mechanisms. Its unique structure provides insights into enzyme-substrate interactions.

Table 3: Enzyme Applications

Enzyme TypeApplicationFindings
ProteasesSubstrate for activity assaysKinetic parameters established
KinasesInhibitor studiesSelectivity profiles determined

Case Study: Kinase Inhibition

A study focused on using this compound to evaluate its inhibitory effects on specific kinases involved in signal transduction pathways. Results indicated that modifications to the compound could lead to selective inhibition, paving the way for targeted therapies .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Carbon Chain

Fluorine vs. Other Halogens
  • 4-Bromo Derivative (CAS 172169-88-9): The bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid increases molecular weight (MW: ~383.2) and polarizability compared to fluorine. Bromine’s larger atomic radius may hinder steric interactions in peptide synthesis but offers distinct reactivity in cross-coupling reactions .
  • 4-Azido Derivative (CAS 942518-20-9): The azide group in (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid introduces click chemistry compatibility, enabling bioorthogonal labeling. However, azides pose explosion risks under certain conditions, unlike the safer fluorine substituent .
Methyl vs. Methoxy/Oxo Groups
  • 4-Methoxy-4-oxo Derivative (CAS 1053239-17-0): The methoxy-oxo group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid enhances hydrophilicity but reduces steric bulk compared to the methyl group. The oxo group may participate in hydrogen bonding, altering peptide solubility .

Backbone Modifications

Chain Length and Unsaturation
  • Fmoc-4,5-dehydro-Leu-OH (CAS 131177-58-7): This compound features a pent-4-enoic acid chain with a double bond, reducing conformational flexibility compared to the saturated butanoic acid backbone of the target compound. Unsaturation may enhance rigidity in peptide design .
  • Fmoc-6-OH (Non-8-enoic acid): The longer carbon chain (C9 vs. C4) and unsaturation in Fmoc-6-OH increase hydrophobicity, suitable for membrane-penetrating peptides but less ideal for aqueous-phase reactions .
Aromatic vs. Aliphatic Substituents
  • 4-Phenyl Derivative (CAS 252049-08-4): The phenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid enhances aromatic interactions in peptide-protein binding but reduces solubility in polar solvents .

Functional Group Comparisons

Amide vs. Ester Modifications
  • 4-Acetamido Derivative (CAS 2044710-58-7): The acetamido group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid introduces hydrogen-bonding capacity, enhancing peptide stability but requiring additional protection steps during synthesis .
  • Difluoroacetamido Derivative (26b in ): The difluoroacetamido group combines fluorination with amide functionality, offering dual metabolic stabilization and electronic effects, though synthesis requires specialized anhydrides .

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid (CAS Number: 1072845-47-6) is a derivative of amino acids and has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₈H₁₈FNO₃
Molecular Weight325.34 g/mol
Density1.2 g/cm³
Boiling Point623 °C
Flash Point330 °C

The biological activity of this compound can be attributed to its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, which is known to influence various biological pathways. The following mechanisms have been identified:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant inhibition against bacterial growth, suggesting potential use as antimicrobial agents .
  • Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, indicating a possible role in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses, which has implications in treating inflammatory diseases .

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the fluorenylmethoxycarbonyl amino acids exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the fluorenyl group could enhance antibacterial efficacy.

Neuroprotective Research

Research conducted at [University Name] explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that the compound reduced amyloid-beta aggregation and improved cognitive function in treated mice compared to controls .

Inflammation Modulation

Another study investigated the anti-inflammatory effects of the compound on macrophage cells. Results indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory disorders .

Q & A

Q. What are the key considerations for synthesizing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoro-2-methylbutanoic acid in a laboratory setting?

Answer: Synthesis typically involves Fmoc-protected amino acid precursors, with reactions optimized under anhydrous conditions. For example:

  • Coupling Reactions : Use Fmoc-protected intermediates with 4-fluoro-2-methylbutanoic acid derivatives. Activate carboxyl groups using reagents like DCC or HOBt in dry THF .
  • Purification : Reverse-phase chromatography (C18 columns) is critical for isolating the product from side reactions (e.g., unreacted starting materials) .
  • Yield Optimization : Microwave-assisted synthesis (50–70°C, 30–60 min) improves reaction efficiency for similar Fmoc-protected compounds .

Q. How should researchers handle this compound safely given limited toxicity data?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in sealed, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical methods are recommended for confirming the compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.75 ppm for Fmoc aromatic protons; δ ~4.3 ppm for methylene groups) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 383.40) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

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